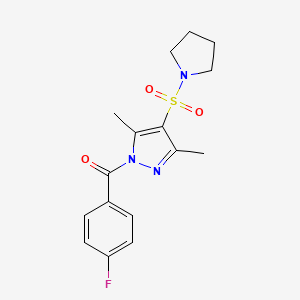
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a pyrazole ring substituted with dimethyl, pyrrolidinylsulfonyl, and fluorophenyl groups, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride to introduce the pyrrolidinylsulfonyl group. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Análisis De Reacciones Químicas
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone can be compared with other similar compounds, such as:
3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 2-thienyl ketone: This compound has a thienyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
3,5-Dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole: The presence of a nitrobenzenesulfonyl group instead of a pyrrolidinylsulfonyl group can significantly alter the compound’s reactivity and biological activity.
Propiedades
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLGKRZIGMQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














